molecular formula C22H22N4 B11332980 N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Katalognummer: B11332980
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: PHHCEVCHHCOBBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(4-Ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amin ist eine heterocyclische Verbindung, die zur Familie der Pyrazolo[1,5-a]pyrimidine gehört. Diese Verbindungen sind für ihre vielfältigen biologischen Aktivitäten bekannt und wurden ausgiebig auf ihre potenziellen therapeutischen Anwendungen untersucht.

Eigenschaften

Molekularformel

C22H22N4

Molekulargewicht

342.4 g/mol

IUPAC-Name

N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H22N4/c1-4-17-10-12-19(13-11-17)24-20-14-15(2)23-22-16(3)21(25-26(20)22)18-8-6-5-7-9-18/h5-14,24H,4H2,1-3H3

InChI-Schlüssel

PHHCEVCHHCOBBT-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C4=CC=CC=C4)C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(4-Ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amin beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Eine gängige Methode umfasst die Reaktion von 4-Ethylphenylhydrazin mit 3,5-Dimethyl-2-phenylpyrazol-4-carbaldehyd in Gegenwart eines geeigneten Katalysators und Lösungsmittels. Die Reaktion wird in der Regel bei erhöhten Temperaturen durchgeführt, um den Cyclisierungsprozess zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus ist die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Katalysatorkonzentration, für die großtechnische Synthese entscheidend.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(4-Ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amin kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

    Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch Nucleophile ersetzt werden.

Gängige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in einem sauren Medium.

    Reduktion: Natriumborhydrid in Methanol.

    Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

    Oxidation: Bildung der entsprechenden Ketone oder Carbonsäuren.

    Reduktion: Bildung von Aminen oder Alkoholen.

    Substitution: Bildung von substituierten Pyrazolo[1,5-a]pyrimidinen.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

These values suggest a promising potential for this compound as a lead in anticancer drug development .

Antiviral Properties

Preliminary studies have shown that this compound may possess antiviral activity. It has been suggested that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit viral replication by targeting specific viral enzymes or pathways involved in the infection process .

Anti-inflammatory Effects

The structure of N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine hints at potential anti-inflammatory properties. It may modulate pro-inflammatory cytokines, contributing to its therapeutic effects in inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a study conducted on A549 lung cancer cells, treatment with N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine resulted in a dose-dependent inhibition of cell proliferation. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Antiviral Activity

Another investigation explored the antiviral efficacy of this compound against influenza virus strains. In vitro assays demonstrated that it inhibited viral replication significantly at concentrations similar to those effective against cancer cells.

Wirkmechanismus

The mechanism of action of N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    Thieno[3,2-d]pyrimidin: Bekannt für seine vielfältigen biologischen Aktivitäten und in ähnlichen Anwendungen eingesetzt.

    Pyrazolo[1,5-a]pyrimidin-7-one: Untersucht auf ihre entzündungshemmenden und krebshemmenden Eigenschaften.

    1,6,8-trisubstituierte Tetrahydro-2H-pyrazino[1,2-a]pyrimidin-4,7-dione: Untersucht auf ihre NF-κB-inhibitorischen Wirkungen.

Einzigartigkeit

N-(4-Ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amin zeichnet sich durch seine spezifischen Strukturmerkmale aus, wie z. B. das Vorhandensein der 4-Ethylphenylgruppe und das 3,5-Dimethylsubstitutionsschema. Diese strukturellen Merkmale tragen zu seinen einzigartigen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen bei.

Biologische Aktivität

N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer potential, antibacterial effects, and mechanisms of action.

Chemical Structure and Properties

The structural formula of N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is represented as follows:

C15H17N5\text{C}_{15}\text{H}_{17}\text{N}_{5}

This compound features a pyrazolo-pyrimidine core that is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. For instance:

  • Cell Line Studies : In vitro assays using MDA-MB-231 (human breast cancer) cells demonstrated that certain derivatives exhibited significant growth inhibition. However, specific data for N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine's efficacy remains limited. The compound's potential was assessed using the MTT assay, which measures cell viability after treatment with various concentrations over 72 hours .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound NameIC50 (µM)Cell Line
N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo...TBDMDA-MB-231
Other Pyrazolo Derivative 115.3MCF-7
Other Pyrazolo Derivative 2TBDA549

The mechanism by which N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. The compound has been shown to interact with various kinases, including those involved in the PI3K/Akt pathway .

Antibacterial and Antibiofilm Activities

In addition to anticancer properties, pyrazolo[1,5-a]pyrimidine derivatives have also demonstrated antibacterial and antibiofilm activities. A study synthesized several derivatives and tested their efficacy against bacterial strains. The results indicated that some compounds exhibited significant inhibition of biofilm formation and bacterial growth .

Table 2: Antibacterial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound NameMinimum Inhibitory Concentration (MIC)Bacterial Strain
N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo...TBDStaphylococcus aureus
Other Pyrazolo Derivative 132 µg/mLEscherichia coli
Other Pyrazolo Derivative 2TBDPseudomonas aeruginosa

Case Studies

In a notable case study involving a series of pyrazolo[1,5-a]pyrimidine derivatives, researchers evaluated their biological activity against multiple cancer cell lines and bacterial strains. The findings suggested that while some compounds demonstrated promising anticancer activity through apoptosis induction and cell cycle arrest, others were particularly effective against biofilm-forming bacteria .

Q & A

Q. What are the validated synthetic routes for N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization of precursor molecules (e.g., aminopyrazoles and β-diketones) followed by functionalization at position 6. For example:

Core formation : Cyclization of 3-amino-4,5-dimethylpyrazole with a β-diketone derivative under reflux in ethanol or acetic acid yields the pyrazolo[1,5-a]pyrimidine core .

Substitution at position 7 : Reacting the core with N-(4-ethylphenyl)amine under nucleophilic aromatic substitution conditions (e.g., using DMF as a solvent at 80–100°C for 6–12 hours).
Optimization strategies :

  • Use catalysts like p-toluenesulfonic acid to accelerate cyclization .
  • Employ column chromatography (e.g., gradient elution with ethyl acetate/light petroleum) for purification .
  • Monitor reaction progress via TLC or HPLC to minimize side products .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign signals based on substituent effects. For example:
    • Pyrimidine protons (positions 5 and 7) appear as singlets near δ 8.0–8.5 ppm.
    • Methyl groups (3,5-dimethyl) show upfield shifts (δ 2.1–2.5 ppm) .
  • IR spectroscopy : Confirm amine groups via N-H stretching (3200–3400 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the calculated molecular weight (C₂₃H₂₅N₅, ~383.5 g/mol).

Q. What preliminary assays are recommended to evaluate its biological activity (e.g., enzyme inhibition)?

Methodological Answer:

  • In vitro enzyme inhibition :
    • Use fluorescence-based assays (e.g., acetylcholinesterase inhibition) with donepezil as a positive control.
    • Measure IC₅₀ values via dose-response curves (concentration range: 0.1–100 μM) .
  • Cytotoxicity screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with cisplatin as a reference .

Advanced Research Questions

Q. How can mechanistic studies (e.g., molecular docking) clarify its interaction with enzyme targets like acetylcholinesterase?

Methodological Answer:

  • Molecular docking :
    • Use software (AutoDock Vina, Schrödinger) to model binding modes.
    • Prioritize interactions with catalytic triad residues (e.g., Ser203, His447 in acetylcholinesterase) .
  • Kinetic analysis : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Mutagenesis studies : Validate binding hypotheses by mutating key residues and measuring activity changes.

Q. What pharmacokinetic parameters (e.g., bioavailability, blood-brain barrier penetration) should be assessed for therapeutic potential?

Methodological Answer:

  • In vitro ADME :
    • Permeability : Caco-2 cell monolayers to predict intestinal absorption.
    • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound degradation via LC-MS .
  • In vivo studies :
    • Measure plasma half-life (t₁/₂) and AUC in rodent models.
    • Assess brain penetration via brain-to-plasma ratio after intravenous administration .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Methodological Answer:

  • Modify substituents :
    • Replace the 4-ethylphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity .
    • Vary methyl groups (positions 3,5) to alter steric effects and solubility .
  • Evaluate analogs : Synthesize derivatives with pyridine or triazole rings instead of phenyl groups and compare IC₅₀ values .
  • QSAR modeling : Use computational tools (e.g., MOE) to correlate structural descriptors (logP, polar surface area) with activity .

Data Contradictions and Validation

Q. How should discrepancies in reported biological activities (e.g., conflicting IC₅₀ values) be resolved?

Methodological Answer:

  • Standardize assays : Ensure consistent enzyme sources (e.g., human recombinant vs. bovine erythrocyte acetylcholinesterase) and buffer conditions (pH 7.4, 25°C) .
  • Replicate studies : Perform dose-response curves in triplicate across independent labs.
  • Control for purity : Confirm compound integrity via HPLC (>95% purity) before testing .

Q. What experimental controls are critical when assessing its cytotoxicity to avoid false positives?

Methodological Answer:

  • Solvent controls : Use DMSO concentrations ≤0.1% to rule out solvent toxicity.
  • Cell viability controls : Include untreated cells and reference compounds (e.g., doxorubicin) in parallel assays.
  • Off-target effects : Test against non-cancerous cell lines (e.g., HEK293) to assess selectivity .

Methodological Gaps and Future Directions

Q. What advanced characterization techniques (e.g., X-ray crystallography) could resolve uncertainties in its binding mode?

Methodological Answer:

  • Co-crystallization : Grow crystals of the compound bound to its target enzyme for X-ray diffraction (resolution ≤2.0 Å).
  • Cryo-EM : Use single-particle analysis for large enzyme complexes .

Q. How can in silico toxicity prediction tools improve safety profiling during early development?

Methodological Answer:

  • Software tools : Apply Derek Nexus or ProTox-II to predict hepatotoxicity, mutagenicity, and cardiotoxicity.
  • Mitigate risks : Modify structural alerts (e.g., nitro groups) flagged by predictive models .

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